tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl group, a fluoropyrimidine moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-fluoropyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the pyrrolidine ring.
Hydrolysis: tert-Butyl alcohol and 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylic acid.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is explored for its potential as a building block in the design of drugs targeting specific biological pathways .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluoropyrimidine moiety can enhance binding affinity and specificity to molecular targets, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
- tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((5-iodopyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
Comparison: The primary difference between these compounds lies in the halogen substituent on the pyrimidine ring. The fluorine atom in tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate imparts unique electronic properties, such as increased electronegativity and stability, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFSXFQAPNOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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